2,6-Dichloro-5-methoxypyrimidine-4-carboxamide
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Overview
Description
2,6-Dichloro-5-methoxypyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H5Cl2N3O2 and a molecular weight of 222.03 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxamide typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-5-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and corresponding reduced derivatives.
Scientific Research Applications
2,6-Dichloro-5-methoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . For example, it may inhibit DNA synthesis by interfering with the activity of enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a methoxy group at the 5 position.
Uniqueness: 2,6-Dichloro-5-methoxypyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5Cl2N3O2 |
---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2,6-dichloro-5-methoxypyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-3-2(5(9)12)10-6(8)11-4(3)7/h1H3,(H2,9,12) |
InChI Key |
YHUTXIGFZXVUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)C(=O)N |
Origin of Product |
United States |
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